Sodium 4-Chlorobenzenesulfinate
Overview
Description
Sodium 4-Chlorobenzenesulfinate is a chemical compound that has been investigated in various contexts, including its intercalation within metal-organic frameworks, synthesis methods, and its role in the formation of new compounds. Research has demonstrated its versatility and significance in creating novel materials and understanding chemical reactions.
Synthesis Analysis
The synthesis of Sodium 4-Chlorobenzenesulfinate involves different methodologies, including direct synthesis and ion exchange processes. For instance, it has been intercalated into zinc–aluminium layered double hydroxides (LDHs) using coprecipitation of metal nitrates and Sodium 4-Chlorobenzenesulfinate. This process has yielded new stable organo-mineral hybrid nanomaterials, indicating the compound's utility in synthesizing advanced materials (Lakraimi et al., 2006).
Scientific Research Applications
Sodium Sulfinates, including Sodium 4-Chlorobenzenesulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have seen substantial progress in their utilization over the last decade . Here are some of their applications:
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Sulfonylating, Sulfenylating or Sulfinylating Reagents : Depending on reaction conditions, Sodium Sulfinates can act as sulfonylating, sulfenylating or sulfinylating reagents . This makes them versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
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Synthesis of Organosulfur Compounds : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
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Sulfonyl Radical-Triggered Ring-Closing Sulfonylation and Multicomponent Reactions : The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .
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Site-Selective C–H Sulfonylation : Of note, the most promising site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis of sodium sulfinates are also demonstrated .
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Mediator for Organic Electrochemical : Sodium 4-Chlorobenzenesulfinate is used as a mediator in organic electrochemical processes . These processes are important in various fields of chemistry, including organic synthesis, materials science, and energy storage.
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Anodic C–H Sulfonylation : Sodium 4-Chlorobenzenesulfinate is used in the anodic C–H sulfonylation of anilines . This process involves the oxidation of Sodium 4-Chlorobenzenesulfinate at the anode to give an oxygen-centered radical, which resonates to a more stable sulfonyl radical . This is a significant advancement in the field of organic synthesis, particularly in the construction of C–S bonds .
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Preparation of Sodium Sulfinates : Sodium 4-Chlorobenzenesulfinate is used in the preparation of sodium sulfinates . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
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Chemical Synthesis : Sodium 4-Chlorobenzenesulfinate is used in chemical synthesis . It is used as a reagent in the synthesis of various organosulfur compounds .
properties
IUPAC Name |
sodium;4-chlorobenzenesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXAUUFCZJYLJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163736 | |
Record name | Sodium p-chlorobenzenesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-Chlorobenzenesulfinate | |
CAS RN |
14752-66-0 | |
Record name | Sodium 4-chlorobenzenesulfinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium p-chlorobenzenesulphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium p-chlorobenzenesulphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 4-CHLOROBENZENESULFINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2U129FZ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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